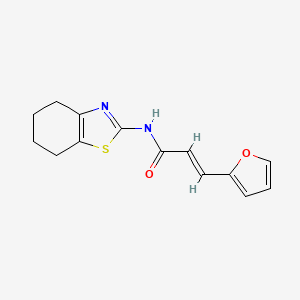

(2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide

Description

The compound (2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide is a heterocyclic enamide derivative featuring a tetrahydrobenzothiazole core linked to a furan-substituted propenamide moiety. The tetrahydrobenzothiazole scaffold is notable for its prevalence in bioactive molecules, particularly in anticancer and antimicrobial agents, due to its ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c17-13(8-7-10-4-3-9-18-10)16-14-15-11-5-1-2-6-12(11)19-14/h3-4,7-9H,1-2,5-6H2,(H,15,16,17)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVCSDBVBKTCRN-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the furan-2-yl precursor, followed by the formation of the benzothiazole intermediate. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding propanamide.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the prop-2-enamide moiety may produce the corresponding propanamide.

Scientific Research Applications

The presence of the furan and benzothiazole groups in the compound suggests significant potential for biological activity. Studies have indicated that compounds with similar structures exhibit:

- Antibacterial Properties : The furan moiety is often linked to antibacterial activity, making this compound a candidate for further exploration in antimicrobial research.

- Antifungal Activity : The structural characteristics may also confer antifungal properties.

- Anticancer Potential : The benzothiazole component is frequently associated with anticancer activity. Preliminary studies suggest that this compound could inhibit cancer cell proliferation through various mechanisms.

Synthesis and Characterization

The synthesis of (2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide can involve several organic synthesis techniques. Key steps may include:

- Formation of the Furan Ring : Utilizing furan derivatives as starting materials.

- Benzothiazole Integration : Employing methods such as cyclization reactions to incorporate the benzothiazole moiety.

- Enamide Formation : Finalizing the structure through amidation reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

In Silico Studies

In silico modeling techniques can predict the interactions of (2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide with biological targets. Computational tools like molecular docking simulations can be employed to assess binding affinities to various enzymes or receptors implicated in disease processes.

Anticancer Activity

A study investigated the compound's effects on cancer cell lines. Results indicated that it exhibited cytotoxicity against specific cancer types, potentially enhancing the efficacy of conventional chemotherapeutics when used in combination therapies.

Antimicrobial Testing

Research has been conducted to evaluate its antibacterial and antifungal properties against clinically relevant strains. The findings suggest that modifications to the compound's structure could enhance its potency against resistant strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of (2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide:

| Modification | Effect on Activity |

|---|---|

| Substituents on Furan Ring | Altered antibacterial potency |

| Variations in Benzothiazole Structure | Impact on anticancer efficacy |

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s structural analogues are categorized based on modifications to the tetrahydrobenzothiazole core, enamide substituents, or aromatic moieties. Key examples include:

Key Observations :

- Core Modifications: Substitutions on the tetrahydrobenzothiazole core (e.g., methyl, oxo groups) influence conformational flexibility and electronic properties.

- Substituent Effects : Aromatic substituents like phenyl () or naphthyl () enhance hydrophobic interactions, while heteroaromatic furan (target compound) may improve solubility due to oxygen’s polarity.

Comparison with Analogues :

- The compound in uses a pre-formed 5,5-dimethyl-7-oxo core, requiring additional oxidation steps.

- The benzothiophene derivative in substitutes sulfur in the thiazole ring with a carbon atom, altering electronic properties and synthesis complexity.

Physicochemical Properties

Notes:

Biological Activity

(2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a furan ring and a benzothiazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of (2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide is , with a molecular weight of approximately 357.45 g/mol. The compound's structure includes a furan ring and a tetrahydro-benzothiazole unit connected by an enamide linkage.

Antimicrobial Activity

Research has indicated that derivatives of benzothiazoles exhibit significant antimicrobial properties. For instance, compounds containing the benzothiazole moiety have been shown to inhibit the growth of various bacterial strains. A study demonstrated that certain benzothiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis and function .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Studies have shown that furan-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. In vitro assays have indicated that (2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide may inhibit proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. The presence of the furan and benzothiazole rings allows for interactions with various enzymes involved in metabolic pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases and proteases, which are crucial in cancer progression and inflammation .

The biological activity of (2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide is thought to be mediated through several mechanisms:

- Interaction with Biological Targets : The furan ring can participate in π-stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with active sites.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Inhibition of Enzymatic Activity : By binding to the active site of specific enzymes, the compound may prevent substrate access or alter enzyme conformation.

Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated a series of benzothiazole derivatives for their antimicrobial activity. The findings indicated that compounds similar to (2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide exhibited significant inhibitory effects against both Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers assessed the effects of various furan derivatives on HeLa cells. Results showed that treatment with (2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP and activated caspases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.